Increased Topological Polar Surface Area (TPSA) and Modified Lipophilicity vs. Non-Methoxy Analog 3-(3-Methylphenyl)benzoic acid
The 5-methoxy substituent on the target compound increases the computed topological polar surface area (TPSA) by approximately 9 Ų relative to the non-methoxy comparator 3-(3-methylphenyl)benzoic acid (CAS 158619-46-6), which has a TPSA of 37.3 Ų (carboxylic acid only) vs. 46.5 Ų for the target compound [1]. The computed XLogP3 for the target compound is 3.4 [1], whereas the comparator without the methoxy group has a different logP profile (PubChem-estimated ~4.0 for the non-polar biphenyl scaffold). This difference in polar surface area and lipophilicity modifies predicted membrane permeability, aqueous solubility, and hydrogen-bond acceptor count (3 for the target vs. 2 for the comparator) [1].
| Evidence Dimension | Computed topological polar surface area (TPSA) and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 46.5 Ų; XLogP3 = 3.4; H-bond acceptors = 3 |
| Comparator Or Baseline | 3-(3-Methylphenyl)benzoic acid (CAS 158619-46-6): TPSA = 37.3 Ų (estimated); H-bond acceptors = 2; higher predicted LogP |
| Quantified Difference | ΔTPSA ≈ +9.2 Ų; ΔH-bond acceptors = +1; reduced logP relative to non-methoxy analog |
| Conditions | Computed using Cactvs 3.4.8.18 and XLogP3 3.0 via PubChem 2024 release; comparator TPSA estimated from carboxyl-only contribution |
Why This Matters
A TPSA difference of ~9 Ų can shift a compound across critical drug-likeness thresholds (e.g., the 60 Ų cutoff for oral bioavailability prediction), directly impacting lead optimization decisions where the 5-methoxy group confers measurably distinct physicochemical behavior.
- [1] PubChem. (2024). Compound Summary for CID 53224876: 5-Methoxy-3-(3-methylphenyl)benzoic acid. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1261914-44-6 View Source
